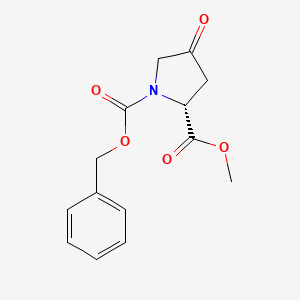![molecular formula C8H10N4 B598881 (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine CAS No. 1201597-28-5](/img/structure/B598881.png)
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Descripción general
Descripción
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, also known as MIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPA is a heterocyclic amine that contains a pyridazine ring and an imidazole ring, making it a unique compound with diverse properties. In
Mecanismo De Acción
The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to modulate the activity of neurotransmitters, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its relative ease of synthesis and high yields. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain assays.
Direcciones Futuras
There are several potential future directions for research on (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. One area of interest is the development of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine-based anticancer drugs, which could have significant clinical applications. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine and its potential therapeutic applications in neurodegenerative diseases and inflammatory diseases. Finally, the development of new synthesis methods for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine could lead to the production of analogs with improved properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been found to have potential applications in biomedical research, particularly in the field of cancer research. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISNHXVZGEQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)




![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)